
N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as AMPTP, is a new drug compound that has been widely studied in recent years. It belongs to the class of oxalamide derivatives and has shown great potential in the field of scientific research.
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis and Biological Evaluation : The compound has been explored for its synthesis and biological evaluation, particularly in the context of antihistaminic and antimicrobial agents. For example, benzimidazole derivatives, which share structural similarities, have been studied for these purposes (Ozbey, Kuş, & Göker, 2001).
Crystal Structure Analysis : Detailed crystal structure analysis of related compounds provides insights into the molecular conformation, which is crucial for understanding their biological activities. This includes the study of the crystal and experimental details to establish the molecule's conformation (Ozbey, Kuş, & Göker, 2001).
Potential Therapeutic Applications
Anticonvulsant Activity : Compounds with similar structural features have been explored for their potential as anticonvulsant agents. This includes the synthesis of hybrid molecules combining elements of known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).
Antioxidant Activity : Research on derivatives of related compounds has shown significant antioxidant activity. This includes the in vitro evaluation using various methods like DPPH and ABTS assays, highlighting the potential of these compounds as antioxidants (Chkirate et al., 2019).
Anticancer Properties : Studies have also been conducted on the potential anticancer properties of related compounds. This includes the synthesis and evaluation of derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Neuropharmacological Aspects
Serotonin Receptor Interactions : Some compounds structurally related to N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide have been studied for their interaction with serotonin receptors, indicating potential neuropharmacological applications (Liao et al., 2000).
Sleep Modulation : The role of similar compounds in sleep modulation, particularly through the interaction with orexin receptors, has been explored. This includes studies on the effects of receptor antagonism on sleep architecture, suggesting possible applications in sleep disorders (Dugovic et al., 2009).
Agricultural and Environmental Applications
Insecticidal Activity : Compounds with similar structures have been evaluated for their potential as insecticides. This includes the study of modifications to enhance efficacy against a range of insects, highlighting their potential use in agriculture (Samaritoni et al., 1999).
Environmental Impact Studies : Related compounds have been detected in environmental samples like rainfall, indicating the importance of understanding their distribution and potential environmental impact (Hatfield et al., 1996).
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-17-4-6-19(7-5-17)22(29-14-12-28(3)13-15-29)16-25-23(31)24(32)27-21-10-8-20(9-11-21)26-18(2)30/h4-11,22H,12-16H2,1-3H3,(H,25,31)(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRNZBXWJULEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
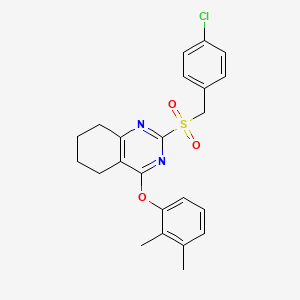
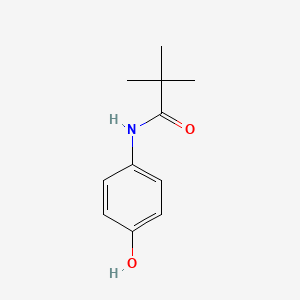
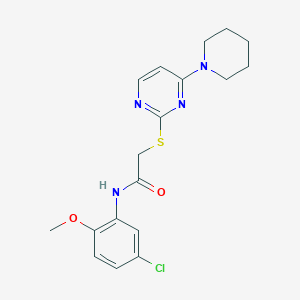
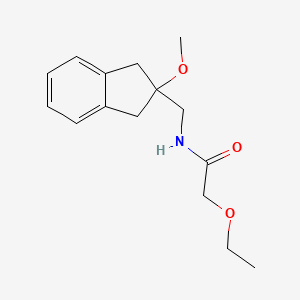
![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)



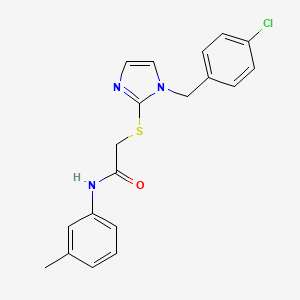

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B2820142.png)
![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)